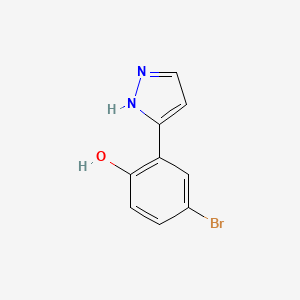

4-Bromo-2-(1H-pyrazol-3-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIKRSVKWZRJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425276 | |

| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99067-15-9 | |

| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed pathway for the synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] The described methodology follows a three-step sequence involving the preparation of a key acetophenone intermediate, its conversion to an enaminone, and subsequent cyclization to form the target pyrazole.

Synthesis Pathway Overview

The synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is accomplished through the following three primary stages:

-

Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone (I): This crucial starting material can be synthesized via two effective methods: the Fries rearrangement of 4-bromophenyl acetate or the direct bromination of 2'-hydroxyacetophenone.

-

Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (II): The acetophenone intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a reactive enaminone.

-

Synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol (III): The final step involves the cyclization of the enaminone intermediate with hydrazine hydrate to afford the desired pyrazole product.

Experimental Protocols

Step 1: Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone (I)

Two effective methods for the synthesis of this key intermediate are presented below.

Method A: Fries Rearrangement of 4-Bromophenyl Acetate

This method involves the aluminum chloride-catalyzed rearrangement of 4-bromophenyl acetate.

-

Reaction:

-

To a three-necked flask, add 4-bromophenol (92 g, 536 mmol).

-

At 0°C, slowly add acetyl chloride (46 g, 590 mmol) dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Increase the temperature to 130°C and add aluminum chloride (128 g, 965 mmol) in portions.

-

Maintain the reaction at 130°C for an additional 2 hours.[2]

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture and quench with ice-water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield a white solid.[2]

-

Method B: Direct Bromination of 2'-Hydroxyacetophenone

This alternative method involves the direct bromination of the aromatic ring of 2'-hydroxyacetophenone.

-

Reaction:

-

Dissolve 2'-hydroxyacetophenone in a suitable solvent such as methanol.

-

Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution. The reaction can be carried out under various conditions, including with ammonium bromide and oxone in methanol.[3]

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water to precipitate the product.

-

Filter the solid and recrystallize from ethanol to obtain the pure product.[3]

-

Step 2: Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (II)

This step involves the condensation of the acetophenone intermediate with DMF-DMA.

-

Reaction:

-

Dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (I) in a suitable solvent like toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent such as methanol to yield red block crystals.[4]

-

Step 3: Synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol (III)

The final step is the cyclization of the enaminone intermediate with hydrazine hydrate.

-

Reaction:

-

Dissolve the enaminone (II) in a solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol to obtain the final product.[5]

-

Data Presentation

The following table summarizes the key quantitative data for the compounds in the synthesis pathway.

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |

| 1-(5-bromo-2-hydroxyphenyl)ethanone (I) | 1 | C₈H₇BrO₂ | 215.04 | 74-75 | White solid | 87 |

| (E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (II) | 2 | C₁₁H₁₂BrNO₂ | 270.12 | Not reported | Red crystals | - |

| 4-Bromo-2-(1H-pyrazol-3-yl)phenol (III) | 3 | C₉H₇BrN₂O | 239.07 | 159-163 | Not reported | - |

Spectroscopic Data:

-

1-(5-bromo-2-hydroxyphenyl)ethanone (I):

-

¹H NMR (CDCl₃): δ 11.87 (s, 1H, OH), 7.82 (d, J=2.6 Hz, 1H, Ar-H), 7.55 (dd, J=8.9, 2.6 Hz, 1H, Ar-H), 6.89 (d, J=8.9 Hz, 1H, Ar-H), 2.62 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃): δ 203.8, 161.7, 139.4, 133.9, 120.9, 119.8, 112.2, 26.5.

-

-

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (II):

-

4-Bromo-2-(1H-pyrazol-3-yl)phenol (III):

-

¹H and ¹³C NMR data for the final product are not explicitly detailed in the searched literature but can be predicted based on its structure.

-

Visualizations

Synthesis Pathway Diagram

Caption: Synthetic pathway for 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. cbijournal.com [cbijournal.com]

- 4. (E)-1-(5-Bromo-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a compound of interest in pharmaceutical and agrochemical research. The document outlines the crystallographic data, experimental protocols for its structural determination, and explores its potential biological significance through signaling pathway visualization.

Crystallographic Data

The crystal structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol (C₉H₇BrN₂O) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. The asymmetric unit contains one independent molecule. The crystal structure is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a pyrazole nitrogen atom, which contributes to the near-planar conformation of the molecule. Intermolecular interactions, including hydrogen bonds and π-π stacking, further stabilize the crystal packing.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₉H₇BrN₂O |

| Formula Weight | 239.07 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 16.255(3) Å |

| b | 4.4119(9) Å |

| c | 25.923(5) Å |

| α | 90° |

| β | 107.99(3)° |

| γ | 90° |

| Volume | 1768.2(7) ų |

| Z | 8 |

| Density (calculated) | 1.795 Mg/m³ |

| Absorption Coefficient | 4.613 mm⁻¹ |

| F(000) | 944 |

| Data Collection | |

| Diffractometer | Bruker APEX-II |

| Radiation Source | MoKα |

| Theta max for data collection | 30.0° |

| Index Ranges | -22<=h<=22, -6<=k<=6, -36<=l<=36 |

| Reflections Collected | 12745 |

| Independent Reflections | 2507 [R(int) = 0.029] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2507 / 0 / 126 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.0450, wR2 = 0.0960 |

| R indices (all data) | R1 = 0.0648, wR2 = 0.1031 |

Source: The data presented in this table is based on the crystallographic study published by Jaćimović et al.[1]

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ų)

| Atom | x | y | z | U(eq) |

| Br1 | 0.33374(3) | -0.11067(9) | 0.46796(2) | 0.05993(16) |

| N1 | 0.51366(15) | 0.6170(5) | 0.31190(9) | 0.0341(5) |

| N2 | 0.58268(17) | 0.8027(6) | 0.32665(10) | 0.0381(6) |

| O1 | 0.39242(14) | 0.2440(5) | 0.25796(7) | 0.0352(4) |

| C1 | 0.38214(17) | 0.1752(6) | 0.30684(9) | 0.0269(5) |

| C2 | 0.43628(16) | 0.3533(6) | 0.34212(9) | 0.0258(5) |

| C3 | 0.42431(18) | 0.3015(6) | 0.39209(10) | 0.0315(6) |

| C4 | 0.35824(19) | 0.0655(7) | 0.40618(10) | 0.0360(6) |

| C5 | 0.30401(18) | -0.1147(6) | 0.37050(11) | 0.0358(6) |

| C6 | 0.31649(17) | -0.0596(6) | 0.32103(10) | 0.0308(5) |

| C7 | 0.5015(2) | 0.5529(7) | 0.35624(11) | 0.0304(6) |

| C8 | 0.5726(2) | 0.6171(7) | 0.40238(11) | 0.0395(7) |

| C9 | 0.6189(2) | 0.8075(7) | 0.38038(12) | 0.0411(7) |

Source: Atomic coordinates are from the work of Jaćimović et al.[1]

**Table 3: Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Degrees (°) |

| Br1-C4 | 1.899(3) | C6-C1-C2 | 119.4(2) |

| N1-C7 | 1.341(3) | O1-C2-C1 | 118.9(2) |

| N1-N2 | 1.353(3) | O1-C2-C3 | 121.2(2) |

| N2-C9 | 1.329(4) | C3-C4-Br1 | 119.5(2) |

| O1-C2 | 1.354(3) | C5-C4-Br1 | 118.9(2) |

| C1-C2 | 1.403(3) | C7-N1-N2 | 112.2(2) |

| C1-C6 | 1.385(3) | C9-N2-N1 | 105.7(2) |

| C2-C3 | 1.388(3) | N1-C7-C8 | 111.0(2) |

| C3-C4 | 1.381(4) | C9-C8-C7 | 106.3(2) |

| C4-C5 | 1.383(4) | N2-C9-C8 | 114.7(3) |

| C5-C6 | 1.385(4) | C2-C1-C7 | 120.4(2) |

| C7-C8 | 1.386(4) | C6-C1-C7 | 120.2(2) |

| C8-C9 | 1.387(4) |

Note: This table presents a selection of key bond lengths and angles. The full list can be found in the supporting information of the original publication.[1]

Table 4: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

| O1—H1O···N1 | 0.83(4) | 1.87(4) | 2.615(3) | 148(4) |

| N2—H2N···O1ⁱ | 0.85(4) | 2.22(4) | 3.051(3) | 165(3) |

| O1—H1O···N1ⁱⁱ | 0.83(4) | 2.61(5) | 3.165(3) | 126(4) |

Symmetry codes: (i) −x + 1, +y + 1, −z + 1/2; (ii) −x + 1, +y, −z + 1/2. Source: Hydrogen bond data as reported by Jaćimović et al.[1]

Experimental Protocols

Synthesis and Crystallization

For the reported crystal structure, 4-Bromo-2-(1H-pyrazol-3-yl)phenol was procured from a commercial source (Sigma-Aldrich). Single crystals suitable for X-ray diffraction were obtained through recrystallization from methanol.[1]

A general synthetic route to this class of compounds involves the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone with a suitable aldehyde, followed by cyclization with hydrazine hydrate.

X-ray Data Collection and Structure Refinement

A colorless prism-shaped crystal with dimensions 0.20 × 0.13 × 0.10 mm was used for data collection.[1] Data were collected on a Bruker APEX-II diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 150 K. The structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELX software package.[1] All hydrogen atoms were located in a difference Fourier map. Aromatic C-H hydrogen atoms were positioned geometrically and refined using a riding model. The hydrogen atoms attached to the pyrazole nitrogen and phenol oxygen were refined isotropically.[1]

Biological Context and Signaling Pathways

Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] Specifically, pyrazole-containing compounds are being actively investigated for their therapeutic potential in neurological disorders. Their mechanism of action is often attributed to the inhibition of key enzymes or modulation of signaling pathways involved in inflammation and oxidative stress.

One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the expression of pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

Caption: Hypothesized anti-inflammatory action via the NF-κB signaling pathway.

Conclusion

This guide provides a detailed overview of the crystal structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, offering valuable quantitative data and experimental context for researchers. The nearly planar structure, stabilized by intra- and intermolecular hydrogen bonding, is a key feature determined from the crystallographic analysis. The potential for this class of compounds to modulate critical biological pathways, such as the NF-κB signaling cascade, underscores its importance in the ongoing development of novel therapeutics for inflammatory and neurological conditions. This comprehensive structural and contextual analysis serves as a foundational resource for further investigation and application of this compound in medicinal chemistry and materials science.

References

Spectral Data for 4-Bromo-2-(1H-pyrazol-3-yl)phenol Remains Elusive in Publicly Available Literature

A comprehensive search for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-Bromo-2-(1H-pyrazol-3-yl)phenol has yielded no specific, publicly available experimental datasets. Despite the compound's relevance as an intermediate in pharmaceutical and agrochemical synthesis, a detailed technical guide on its spectral characterization cannot be compiled at this time due to the absence of this foundational data in the reviewed scientific literature.[1]

4-Bromo-2-(1H-pyrazol-3-yl)phenol, with the chemical formula C₉H₇BrN₂O, is a molecule of interest for researchers in medicinal chemistry and materials science.[1] Its structure, featuring a brominated phenol ring attached to a pyrazole moiety, suggests a complex and informative NMR spectrum that would be invaluable for chemical synthesis and structural verification. The crystal structure of the compound has been determined, confirming the atomic connectivity and providing a solid-state conformation of the molecule.[2][3] This crystallographic data indicates the positions of the hydrogen atoms, which is fundamental to predicting and interpreting ¹H NMR spectra. However, the solution-state NMR data, which is crucial for routine analysis and for understanding the molecule's behavior in solution, is not readily accessible.

While spectral data for analogous compounds, such as various substituted pyrazoles and bromophenols, are available, direct extrapolation of this data to 4-Bromo-2-(1H-pyrazol-3-yl)phenol would be speculative and would not meet the rigorous standards of a technical whitepaper for a scientific audience.

General Experimental Protocols for NMR Spectroscopy

Although the specific data for the target compound is unavailable, a general methodology for acquiring such data can be outlined. For researchers intending to synthesize and characterize this compound, the following standard experimental protocols for ¹H and ¹³C NMR spectroscopy would be applicable.

Sample Preparation: A sample of 4-Bromo-2-(1H-pyrazol-3-yl)phenol (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added for chemical shift calibration.

Data Acquisition: NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard one-pulse experiment would be performed. Key parameters to be optimized include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment, such as a standard PENDANT or DEPT sequence, would be used to obtain the ¹³C spectrum. Longer acquisition times and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

The workflow for such an experimental characterization can be visualized as follows:

Caption: Workflow for the synthesis and NMR characterization of a chemical compound.

Anticipated Signaling Pathways and Logical Relationships

Given the structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, it is plausible that this compound could be a precursor for the synthesis of more complex molecules with potential biological activity. For instance, the pyrazole and phenol moieties are known pharmacophores. The synthetic utility of this compound could involve reactions such as N-alkylation or N-arylation of the pyrazole ring, or etherification of the phenolic hydroxyl group. These modifications would lead to a diverse library of derivatives for screening in drug discovery programs.

The logical relationship for the utilization of this compound in a drug discovery context can be illustrated as follows:

Caption: Logical workflow for the use of a chemical intermediate in drug discovery.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines detailed experimental protocols, presents predicted spectral data based on analogous compounds, and visualizes the analytical workflow and potential fragmentation pathways.

Introduction

4-Bromo-2-(1H-pyrazol-3-yl)phenol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural motifs, including a brominated phenol ring and a pyrazole moiety.[1] Accurate structural elucidation and characterization are paramount for its application. FT-IR and mass spectrometry are powerful analytical techniques that provide critical information about the functional groups and molecular weight/fragmentation of this molecule.

Molecular Structure:

-

Chemical Formula: C₉H₇BrN₂O

-

Molecular Weight: 239.07 g/mol

-

Key Features: A phenol group, a bromine substituent on the phenyl ring, and a pyrazole ring. The crystal structure reveals a nearly planar geometry stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| ~3400-3200 | Broad, Medium | O-H stretch (phenolic, intramolecular H-bonding) |

| ~3150-3000 | Medium | N-H stretch (pyrazole) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1610, 1580, 1470 | Strong-Medium | C=C aromatic ring stretching |

| ~1550 | Medium | C=N stretching (pyrazole ring) |

| ~1450 | Medium | C-H in-plane bending |

| ~1250 | Strong | C-O stretching (phenol) |

| ~1100 | Medium | C-N stretching |

| ~820 | Strong | C-H out-of-plane bending (para-substitution) |

| ~600-500 | Medium-Weak | C-Br stretch |

Predicted Mass Spectrometry Data

The mass spectrum of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Electron Ionization (EI) would likely lead to several key fragment ions.

| m/z (relative abundance) | Assignment |

| 238/240 (M⁺, M⁺+2) | Molecular ion peak |

| 210/212 | [M-CO]⁺ |

| 183/185 | [M-C₂H₂N]⁺ |

| 159 | [M-Br]⁺ |

| 131 | [M-Br-CO]⁺ |

| 93 | [C₆H₅O]⁺ |

| 68 | [C₃H₄N₂]⁺ (Pyrazole cation) |

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.[4]

Sample Preparation:

-

Ensure the sample of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is dry.

-

Prepare a KBr (potassium bromide) pellet. Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Grind the mixture to a fine, homogenous powder.

-

Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or semi-transparent pellet.[4]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[4]

-

Perform data processing, including baseline correction and peak picking.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS), such as an Agilent GC-MS system, or a direct infusion electrospray ionization mass spectrometer (ESI-MS).

Methodology (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.

-

Chromatographic Conditions:

-

Column: HP-5ms or equivalent non-polar column.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Visualizations

Experimental Workflow

Caption: Workflow for FT-IR and Mass Spectrometry Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS Fragmentation of the Target Compound.

References

Solubility profile of 4-Bromo-2-(1H-pyrazol-3-yl)phenol in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a versatile intermediate compound in the pharmaceutical and agrochemical industries. Due to the absence of specific quantitative solubility data in publicly available literature, this guide combines known physicochemical properties with established principles of organic chemistry to predict its solubility in a range of common organic solvents. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is presented below. These properties are crucial in understanding its behavior in various solvent systems.

| Property | Value | Reference |

| CAS Number | 99067-15-9 | [1][2] |

| Molecular Formula | C₉H₇BrN₂O | [1][2] |

| Molecular Weight | 239.07 g/mol | [1][2] |

| Melting Point | 159-163 °C | [1] |

| Appearance | White to light yellow to purple powder/crystal | [2] |

| Purity | ≥ 98% | [2] |

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is primarily governed by the principle of "like dissolves like".[3][4] 4-Bromo-2-(1H-pyrazol-3-yl)phenol possesses both polar (phenol and pyrazole groups capable of hydrogen bonding) and non-polar (bromophenyl ring) characteristics. This amphiphilic nature suggests a varied solubility profile across different organic solvents. The predicted solubility in a range of common solvents is outlined below.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the phenol and pyrazole moieties. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar solvent that can effectively dissolve compounds with hydrogen bonding potential. |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution. |

| Acetone | Polar Aprotic | Medium | Acetone's polarity should allow for moderate solubility, though it is a less effective hydrogen bond acceptor than DMSO or DMF. |

| Acetonitrile | Polar Aprotic | Medium | Acetonitrile is polar but a weaker solvent for compounds requiring strong hydrogen bonding interactions for dissolution. |

| Dichloromethane (DCM) | Non-polar | Low to Medium | The non-polar bromophenyl portion of the molecule will interact favorably with DCM, but the polar groups will limit overall solubility. |

| Chloroform | Non-polar | Low to Medium | Similar to DCM, chloroform is expected to have limited solvating power for the polar functional groups. |

| Ethyl Acetate | Moderately Polar | Medium | Ethyl acetate's moderate polarity and hydrogen bond accepting carbonyl group should result in reasonable solubility. |

| Toluene | Non-polar | Low | The non-polar nature of toluene makes it a poor solvent for the polar phenol and pyrazole groups. |

| Hexane | Non-polar | Low | As a non-polar aliphatic hydrocarbon, hexane is not expected to effectively dissolve this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

4-Bromo-2-(1H-pyrazol-3-yl)phenol

-

A selection of organic solvents (as listed in the table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of 4-Bromo-2-(1H-pyrazol-3-yl)phenol to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble" in that solvent under these conditions.

-

If a significant amount of solid remains, the compound is "insoluble" or "sparingly soluble".

-

If the result is ambiguous, add another 1 mL of the solvent and repeat the agitation to observe if more solid dissolves.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[4][5]

Materials:

-

4-Bromo-2-(1H-pyrazol-3-yl)phenol

-

Selected organic solvents

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker at a controlled temperature

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Prepare a stock solution of 4-Bromo-2-(1H-pyrazol-3-yl)phenol of known concentration in a suitable solvent for creating a calibration curve.

-

Add an excess amount of 4-Bromo-2-(1H-pyrazol-3-yl)phenol to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

Given that pyrazole derivatives, including those synthesized from 4-Bromo-2-(1H-pyrazol-3-yl)phenol, are explored as inhibitors of c-Jun N-terminal kinase (JNK), understanding this pathway is crucial. JNKs are key regulators of cellular responses to stress signals and are implicated in various diseases.[6][7][8]

Caption: The c-Jun N-terminal Kinase (JNK) Signaling Pathway.

References

- 1. 4-溴-2-(1H-吡唑-3-基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 8. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Bromine Atom in 4-Bromo-2-(1H-pyrazol-3-yl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(1H-pyrazol-3-yl)phenol is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science.[1] The strategic positioning of a bromine atom on the phenol ring, ortho to a pyrazole moiety, offers a reactive handle for various transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key synthetic transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann cross-coupling reactions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate the application of this compound in research and development.

Introduction

The unique structural arrangement of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, featuring a reactive aryl bromide, a phenolic hydroxyl group, and a pyrazole ring, makes it an attractive starting material for the synthesis of complex molecular architectures.[1] The bromine atom, activated by the adjacent electron-donating hydroxyl group, readily participates in oxidative addition to palladium(0) and copper(I) catalysts, which is the initial and often rate-determining step in many cross-coupling reactions. The pyrazole and phenol moieties can also influence the reactivity through their electronic effects and potential to act as ligands. This guide will delve into the practical aspects of utilizing the bromine atom for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. The bromine atom in 4-Bromo-2-(1H-pyrazol-3-yl)phenol is well-suited for this transformation, allowing for the introduction of a variety of aryl and heteroaryl substituents.

Experimental Protocol

The following is a general procedure for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative, which can be adapted for 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

Materials:

-

4-Bromo-2-(1H-pyrazol-3-yl)phenol (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

To a reaction vessel, add 4-Bromo-2-(1H-pyrazol-3-yl)phenol, the arylboronic acid, and the base.

-

The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.

-

Add the palladium catalyst.

-

Add the degassed solvent mixture via syringe.

-

The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-100 °C).

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Couplings

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86[2] |

| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81[2] |

| 3 | 4-Bromopyrazole | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61[2] |

| 4 | 3-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85[2] |

Logical Workflow for Suzuki-Miyaura Coupling

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynes. This reaction is particularly valuable for extending the conjugation of aromatic systems and for introducing a versatile functional group for further transformations.

Experimental Protocol

The following is a general protocol for the Sonogashira coupling of an aryl bromide, which can be adapted for 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

Materials:

-

4-Bromo-2-(1H-pyrazol-3-yl)phenol (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 1 mol%)

-

Base (e.g., Triethylamine, 2.0 equiv)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add 4-Bromo-2-(1H-pyrazol-3-yl)phenol, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data for Analogous Sonogashira Couplings

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | - | Et₃N | MeCN | 110 | 95[3] |

| 2 | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Toluene | RT | 85[4] |

| 3 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 92[5] |

| 4 | 4-Bromo-2,1,3-benzothiadiazole | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 88[5] |

Catalytic Cycle of the Sonogashira Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines from aryl halides. The bromine atom of 4-Bromo-2-(1H-pyrazol-3-yl)phenol can be coupled with a wide range of primary and secondary amines.

Experimental Protocol

The following is a general procedure for the Buchwald-Hartwig amination of a 4-bromopyrazole derivative, which can be adapted for the target molecule.[6][7][8]

Materials:

-

4-Bromo-2-(1H-pyrazol-3-yl)phenol (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox, to a reaction vessel, add the palladium catalyst, ligand, and base.

-

Add 4-Bromo-2-(1H-pyrazol-3-yl)phenol and the solvent.

-

Add the amine to the reaction mixture.

-

Seal the vessel and heat the mixture with stirring (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Aminations

| Entry | Aryl Halide | Amine | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-1-trityl-1H-pyrazole | Aniline | Pd₂(dba)₃ (5) / tBuDavePhos (10) | K₃PO₄ | Toluene | 100 | 85[6] |

| 2 | 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd₂(dba)₃ (5) / tBuDavePhos (10) | K₃PO₄ | Toluene | 100 | 67[6] |

| 3 | 4-Bromo-1-trityl-1H-pyrazole | Adamantylamine | Pd₂(dba)₃ (5) / tBuDavePhos (10) | K₃PO₄ | Toluene | 100 | 90[6] |

| 4 | 4-Bromo-1-trityl-1H-pyrazole | Benzylamine | Pd₂(dba)₃ (5) / tBuDavePhos (10) | K₃PO₄ | Toluene | 100 | 0[6] |

Buchwald-Hartwig Amination Catalytic Cycle

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed methods, modern protocols have been developed that proceed under milder conditions. For 4-Bromo-2-(1H-pyrazol-3-yl)phenol, this reaction can be used to form diaryl ethers or N-arylpyrazoles.

Experimental Protocol

The following is a general procedure for the Ullmann-type C-N coupling of an aryl halide with a pyrazole.

Materials:

-

4-Bromo-2-(1H-pyrazol-3-yl)phenol (as the arylating agent or the phenol component)

-

Pyrazole or Phenol (1.0-2.0 equiv)

-

Copper(I) iodide (CuI, 10 mol%)

-

Ligand (e.g., 1,10-Phenanthroline, 20 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., DMF or Dioxane)

Procedure:

-

To a reaction vessel, add the aryl halide, the nucleophile (pyrazole or phenol), the copper catalyst, the ligand, and the base.

-

The vessel is sealed and the atmosphere is replaced with an inert gas.

-

Add the solvent.

-

The reaction mixture is heated with vigorous stirring (typically 100-150 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered.

-

The filtrate is washed with aqueous ammonia and brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data for Analogous Ullmann Condensations

| Entry | Aryl Halide | Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4,5-Dibromo-xanthene | Pyrazole | Cu₂O (20) | Phenanthroline (44) | Cs₂CO₃ | DMF | 160 | 41[9] |

| 2 | Iodobenzene | Indole | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 92[10] |

| 3 | 4-Iodotoluene | Pyrazole | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | Dioxane | 110 | 85 |

| 4 | 4-Bromotoluene | Phenol | CuI (5) | Picolinic Acid (10) | K₃PO₄ | DMSO | 110 | 88 |

Logical Relationship in Ullmann Condensation

Conclusion

The bromine atom of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is a highly versatile functional group that can be readily transformed through a variety of modern cross-coupling reactions. This guide has provided an overview of the key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. The provided experimental protocols and quantitative data from analogous systems offer a solid foundation for researchers to design and execute synthetic strategies utilizing this valuable building block. The ability to introduce a wide range of substituents at the 4-position of the phenol ring opens up numerous possibilities for the development of novel compounds with tailored properties for applications in drug discovery, agrochemicals, and materials science.

Disclaimer: The experimental protocols and quantitative data presented in this guide are based on literature reports for analogous compounds and may require optimization for the specific substrate 4-Bromo-2-(1H-pyrazol-3-yl)phenol. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific transformation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Tautomerism in 4-Bromo-2-(1H-pyrazol-3-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential tautomeric forms of 4-bromo-2-(1H-pyrazol-3-yl)phenol, a molecule of interest in medicinal chemistry and materials science. While specific quantitative experimental data on the tautomeric equilibrium of this compound in solution is not extensively available in the current body of scientific literature, this guide synthesizes information from studies on analogous compounds to predict its behavior. It also outlines the detailed experimental and computational protocols required for a comprehensive investigation of its tautomerism.

Introduction to Tautomerism in Pyrazole-Containing Compounds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and materials science. For N-heterocyclic compounds like pyrazoles, prototropic tautomerism, which involves the migration of a proton, significantly influences their physicochemical properties, including lipophilicity, acidity/basicity, and hydrogen bonding capacity. These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile. In the case of 4-bromo-2-(1H-pyrazol-3-yl)phenol, two primary forms of tautomerism are of interest: annular tautomerism of the pyrazole ring and keto-enol tautomerism involving the phenol moiety.

Potential Tautomeric Forms of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

The structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol allows for several potential tautomers. The principal equilibrium is the annular prototropic tautomerism of the pyrazole ring. Additionally, keto-enol tautomerism of the phenol ring, while less likely due to the stability of the aromatic system, is a theoretical possibility.

Annular Tautomerism of the Pyrazole Ring

Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring. This results in two distinct tautomers for 4-bromo-2-(1H-pyrazol-3-yl)phenol, as depicted below. The position of this equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring, the solvent, and the temperature.[1]

Annular tautomerism in 4-bromo-2-(1H-pyrazol-3-yl)phenol.

Studies on related 3(5)-substituted pyrazoles have shown that the tautomeric equilibrium is often dominated by one form. For instance, in 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally the major species in solution and is the form observed in the solid state.[2] Similarly, for pyrazoles with a bromine atom at the 3(5) position, the 3-bromo tautomer is favored.[3]

Keto-Enol Tautomerism

While the phenolic hydroxyl group can theoretically undergo keto-enol tautomerism, the high stability of the aromatic phenol ring makes the enol form overwhelmingly favored. The keto tautomers would disrupt this aromaticity and are therefore expected to be present in negligible amounts under normal conditions.[4]

Predicted Tautomeric Preference

Based on the available literature for analogous compounds, it is predicted that the tautomeric equilibrium of 4-bromo-2-(1H-pyrazol-3-yl)phenol will strongly favor the 3-(5-bromo-2-hydroxyphenyl)-1H-pyrazole tautomer. This prediction is supported by the general observation that for 3(5)-substituted pyrazoles, the tautomer with the substituent at the 3-position is often more stable, particularly in the solid state.[2][3] The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent pyrazole nitrogen atom, as is often observed in such structures, would further stabilize this tautomer.

Quantitative Data on Tautomeric Equilibrium (Illustrative)

| Solvent | Temperature (°C) | Tautomer Ratio (3-substituted : 5-substituted) | Keq | ΔG (kJ/mol) |

| CDCl₃ | 25 | 95 : 5 | 19.0 | -7.3 |

| DMSO-d₆ | 25 | 90 : 10 | 9.0 | -5.4 |

| Methanol-d₄ | 25 | 85 : 15 | 5.7 | -4.3 |

| CDCl₃ | -20 | 98 : 2 | 49.0 | -9.6 |

Experimental and Computational Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is required to definitively determine the tautomeric equilibrium of 4-bromo-2-(1H-pyrazol-3-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution.[1][2]

-

¹H and ¹³C NMR: At room temperature, if the tautomeric interconversion is rapid on the NMR timescale, averaged signals will be observed. By lowering the temperature, it may be possible to slow the proton exchange to the point where distinct signals for each tautomer can be observed and integrated to determine their relative populations.[2]

-

¹⁵N NMR: This technique is particularly useful as the chemical shifts of the pyrazole nitrogen atoms are highly sensitive to their protonation state and chemical environment.[5]

-

Methodology:

-

Sample Preparation: Prepare solutions of 4-bromo-2-(1H-pyrazol-3-yl)phenol in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, methanol-d₄).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at various temperatures, starting from room temperature and decreasing until the proton exchange is slowed sufficiently to resolve separate signals for the tautomers.

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative concentrations. Calculate the equilibrium constant (Keq) as the ratio of the concentrations of the two tautomers. The Gibbs free energy difference (ΔG) can then be calculated using the equation ΔG = -RTln(Keq).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will likely have distinct absorption spectra.

-

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Data Analysis: Analyze the changes in the absorption bands as a function of solvent polarity. This can provide qualitative information about the shift in the tautomeric equilibrium.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.[3][6][7]

-

Methodology:

-

Structure Optimization: Build the 3D structures of all possible tautomers of 4-bromo-2-(1H-pyrazol-3-yl)phenol. Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized structures. The relative energies will indicate the most stable tautomer.

-

NMR Chemical Shift Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for each tautomer. These predicted shifts can be compared with experimental data to aid in signal assignment.

-

Thermodynamic Analysis: From the calculated Gibbs free energies, the equilibrium constant (Keq) and the relative populations of the tautomers can be predicted.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of an investigation into the tautomerism of 4-bromo-2-(1H-pyrazol-3-yl)phenol and the potential tautomeric pathways.

Workflow for Tautomerism Analysis.

Potential Tautomeric Pathways.

Conclusion

The tautomeric behavior of 4-bromo-2-(1H-pyrazol-3-yl)phenol is a critical aspect of its chemical characterization, with significant implications for its application in drug design and materials science. Although direct quantitative experimental data on its solution-state tautomeric equilibrium is sparse, a comprehensive analysis of related structures strongly suggests the predominance of the 3-(5-bromo-2-hydroxyphenyl)-1H-pyrazole tautomer. The experimental and computational protocols outlined in this guide provide a robust framework for the definitive determination of the tautomeric landscape of this and other similarly substituted pyrazole compounds. Such studies are essential for building accurate structure-activity relationships and for the rational design of new chemical entities with optimized properties.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial availability and purity of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research. The document details its commercial availability, purity, physicochemical properties, a plausible synthesis protocol, and potential biological activities.

Commercial Availability and Purity

4-Bromo-2-(1H-pyrazol-3-yl)phenol is readily available from a variety of chemical suppliers. The compound is typically offered at a purity of 98% or higher, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For research and development purposes, it is crucial to source materials with well-documented purity and analytical data.

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Chem-Impex | 99067-15-9 | ≥ 98% (GC)[1] | C₉H₇BrN₂O[1] | 239.07[1] | White to light yellow to purple powder to crystal[1] |

| Aladdin Scientific | 99067-15-9 | ≥ 98% | C₉H₇BrN₂O | 239.07 | Not specified |

| Tokyo Chemical Industry (TCI) | 99067-15-9 | >98.0% (GC) | C₉H₇BrN₂O | 239.07 | White to Light yellow to Purple powder to crystal |

| Santa Cruz Biotechnology (SCBT) | 99067-15-9 | Not specified | C₉H₇BrN₂O[2] | 239.07[2] | Not specified |

| Sigma-Aldrich | 99067-15-9 | 98% | C₉H₇BrN₂O | 239.07 | Not specified |

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is provided below.

| Property | Value | Reference |

| IUPAC Name | 4-Bromo-2-(1H-pyrazol-3-yl)phenol | |

| Synonyms | 3-(5-Bromo-2-hydroxyphenyl)pyrazole | [1] |

| CAS Number | 99067-15-9 | [1][3] |

| Molecular Formula | C₉H₇BrN₂O | [1][3] |

| Molecular Weight | 239.07 g/mol | [1][3] |

| Melting Point | 158 - 162 °C | [1] |

| Appearance | White to light yellow to purple powder to crystal | [1] |

| Solubility | Soluble in methanol |

Experimental Protocols

Synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol from 5'-Bromo-2'-hydroxychalcone

This two-step synthesis involves the Claisen-Schmidt condensation to form the chalcone, followed by cyclization with hydrazine hydrate.

Step 1: Synthesis of 5'-Bromo-2'-hydroxychalcone (Intermediate)

-

Reaction Setup: To a solution of 2-hydroxy-5-bromoacetophenone (1 equivalent) and an appropriate aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol, add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Purification: Filter the solid product, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 5'-Bromo-2'-hydroxychalcone.

Step 2: Synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

-

Reaction Setup: Dissolve the synthesized 5'-Bromo-2'-hydroxychalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress should be monitored by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a solvent such as methanol to yield pure 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

Analytical Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activities and Applications

4-Bromo-2-(1H-pyrazol-3-yl)phenol serves as a valuable building block in medicinal chemistry and agrochemical synthesis.[1] Its structural features, including the pyrazole ring and the substituted phenol, are common pharmacophores in biologically active molecules.

Pharmaceutical Research:

-

Neurological Disorders: This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, potentially through interaction with specific brain receptors.[1]

-

Antibacterial Agents: Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial effects. 4-Bromo-2-(1H-pyrazol-3-yl)phenol and its derivatives have been investigated for their inhibitory effects against various bacterial strains.

Agrochemical Research:

-

The unique structure of 4-Bromo-2-(1H-pyrazol-3-yl)phenol makes it a useful intermediate in the development of novel pesticides and other agrochemicals.[1]

Visualizations

Logical Workflow for Synthesis and Antibacterial Screening

The following diagram illustrates a general workflow for the synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol and its subsequent evaluation for antibacterial activity.

Caption: A logical workflow for the synthesis and antibacterial screening of 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

General Synthesis Pathway

The diagram below outlines the general two-step chemical synthesis route described in the experimental protocols.

Caption: General reaction scheme for the synthesis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and degradation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is not publicly available. This guide, therefore, provides a comprehensive overview based on the known properties of its constituent chemical moieties—a brominated phenol and a pyrazole ring—and draws analogies from published thermal analyses of related compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a foundational resource for researchers designing studies on this compound.

Introduction

4-Bromo-2-(1H-pyrazol-3-yl)phenol is a versatile organic compound featuring a phenol ring substituted with a bromine atom and a pyrazole group.[1][2] Its structural complexity lends itself to a variety of applications, including in pharmaceutical development, agricultural chemistry, and material science.[1] The stability of this compound, particularly its response to thermal stress, is a critical parameter for its synthesis, purification, storage, and application. Understanding its thermal degradation profile is essential for ensuring product quality, safety, and efficacy in its end-use formulations.

This technical guide outlines the theoretical aspects of the thermal stability of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, proposes detailed experimental protocols for its analysis, and presents hypothetical data to illustrate expected outcomes.

Physicochemical Properties

A summary of the known physicochemical properties of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂O | [1][3][4] |

| Molecular Weight | 239.07 g/mol | [1][3][4] |

| Appearance | White to light yellow to purple powder to crystal | [1] |

| Melting Point | 158 - 163 °C | [1][3] |

| CAS Number | 99067-15-9 | [1][3][4] |

Postulated Thermal Behavior and Degradation Pathways

The thermal degradation of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is expected to be a multi-stage process, influenced by the individual stabilities of the bromophenol and pyrazole rings.

-

Initial Decomposition: The decomposition is likely to initiate at temperatures above its melting point. The initial weight loss may be attributed to the cleavage of the C-Br bond, which is often the most thermally labile bond in such structures. Another potential initial step is the loss of small molecules from the pyrazole ring.

-

Main Degradation Stages: Subsequent heating would likely lead to the fragmentation of the pyrazole and phenol rings. The pyrazole ring, being a nitrogen-containing heterocycle, may decompose to release nitrogen gas and other small molecule fragments.[5] The phenolic ring's degradation could proceed through various oxidative and cleavage pathways.

-

Final Residue: At high temperatures, the compound is expected to decompose completely, potentially leaving a small amount of carbonaceous residue.

Below is a conceptual diagram illustrating potential degradation pathways for 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

Caption: Potential degradation pathways of 4-Bromo-2-(1H-pyrazol-3-yl)phenol under thermal stress.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures and weight loss percentages.[6]

Objective: To determine the onset of decomposition, the number of degradation steps, and the residual mass at high temperatures.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of 4-Bromo-2-(1H-pyrazol-3-yl)phenol into a clean alumina or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C.

-

Conduct the analysis at multiple heating rates (e.g., 10, 20, and 30 °C/min) to study the kinetics of degradation.[6]

-

Record the mass loss as a function of temperature.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, phase transitions, and heats of reaction.

Objective: To determine the melting point, enthalpy of fusion, and any exothermic or endothermic events associated with degradation.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of 4-Bromo-2-(1H-pyrazol-3-yl)phenol into a sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected final decomposition temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference.

The following diagram illustrates the proposed experimental workflow for the thermal analysis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

Caption: Proposed workflow for the thermal analysis of 4-Bromo-2-(1H-pyrazol-3-yl)phenol.

Hypothetical Data Presentation

The following tables present hypothetical TGA and DSC data for 4-Bromo-2-(1H-pyrazol-3-yl)phenol, based on the expected behavior of similar aromatic and heterocyclic compounds.

Table 1: Hypothetical TGA Data for 4-Bromo-2-(1H-pyrazol-3-yl)phenol at a Heating Rate of 10 °C/min in a Nitrogen Atmosphere

| Degradation Step | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) | Major Loss |

| 1 | 180 - 250 | 33.5 | 66.5 | HBr |

| 2 | 250 - 400 | 45.0 | 21.5 | Pyrazole & Phenol Ring Fragmentation |

| 3 | 400 - 600 | 15.0 | 6.5 | Carbonization |

Table 2: Hypothetical DSC Data for 4-Bromo-2-(1H-pyrazol-3-yl)phenol at a Heating Rate of 10 °C/min in a Nitrogen Atmosphere

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm | 158.5 | 161.2 | 120 | Melting |

| Exotherm | 210.0 | 235.8 | -250 | Decomposition |

Conclusion

While specific experimental data on the thermal stability of 4-Bromo-2-(1H-pyrazol-3-yl)phenol is not currently available, this guide provides a robust framework for its investigation. Based on its chemical structure, a multi-stage thermal degradation process is anticipated. The proposed TGA and DSC protocols offer a clear path for researchers to elucidate the precise thermal properties of this compound. The resulting data will be crucial for optimizing its handling, storage, and application in various scientific and industrial fields. Further research is encouraged to validate the hypotheses presented in this guide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromo-2-(1H-pyrazol-3-yl)phenol 98 99067-15-9 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2-(1H-pyrazol-3-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(1H-pyrazol-3-yl)phenol is a versatile building block in medicinal chemistry and materials science.[1] The presence of a pyrazole ring, a privileged scaffold in drug discovery, combined with a reactive bromine-substituted phenol, makes it an ideal candidate for carbon-carbon bond formation via cross-coupling reactions.[2][3][4][5][6] The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction between an organohalide and an organoboron compound, offers a robust method for the synthesis of diverse biaryl and heteroaryl structures.[7][8][9] This protocol details a general procedure for the Suzuki coupling of 4-Bromo-2-(1H-pyrazol-3-yl)phenol with various arylboronic acids.

Applications in Drug Discovery

Pyrazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] The functionalization of the 4-Bromo-2-(1H-pyrazol-3-yl)phenol core through Suzuki coupling allows for the rapid generation of libraries of novel compounds. This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.[5] For instance, the resulting 4-aryl-2-(1H-pyrazol-3-yl)phenol derivatives can be explored as inhibitors of kinases, as ligands for nuclear receptors, or as scaffolds for other bioactive molecules.

Suzuki Coupling Reaction Overview

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-(1H-pyrazol-3-yl)phenol to form a palladium(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.[8]

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of 4-Bromo-2-(1H-pyrazol-3-yl)phenol with various arylboronic acids. Optimization of the base, solvent, and catalyst may be required for specific substrates.

Materials:

-

4-Bromo-2-(1H-pyrazol-3-yl)phenol (Substrate)

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Fluorophenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (Catalyst)

-

Potassium Carbonate (K₂CO₃) (Base)

-

1,4-Dioxane (Solvent)

-

Water (Co-solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add 4-Bromo-2-(1H-pyrazol-3-yl)phenol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Under the inert atmosphere, add [Pd(dppf)Cl₂] (0.03 eq).

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 mmol scale reaction).

-

Stir the reaction mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-(1H-pyrazol-3-yl)phenol derivative.

Quantitative Data

The following table summarizes representative yields for the Suzuki coupling of 4-Bromo-2-(1H-pyrazol-3-yl)phenol with various arylboronic acids under the generalized protocol.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2-(1H-pyrazol-3-yl)phenol | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(1H-pyrazol-3-yl)phenol | 92 |

| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-2-(1H-pyrazol-3-yl)phenol | 78 |

| 4 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-2-(1H-pyrazol-3-yl)phenol | 75 |

| 5 | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-2-(1H-pyrazol-3-yl)phenol | 88 |

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on reaction scale and specific conditions.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

-

1,4-Dioxane is a flammable solvent and a potential carcinogen.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. connectjournals.com [connectjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for 4-Bromo-2-(1H-pyrazol-3-yl)phenol as a Ligand in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Bromo-2-(1H-pyrazol-3-yl)phenol, a versatile N,O-bidentate ligand, and its application in transition metal-catalyzed cross-coupling reactions. The unique structural features of this ligand, combining a pyrazole and a phenol moiety, make it a promising candidate for the development of highly efficient and selective catalysts.[1][2] This document details the synthesis of the ligand, the preparation of its palladium complexes, and protocols for its use in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.